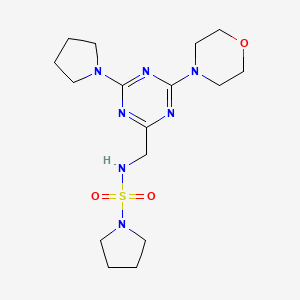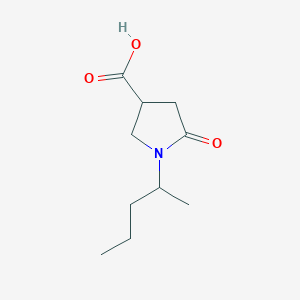
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide is a complex organic compound that belongs to the class of triazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step organic synthesis process. The initial step often involves the formation of the triazine ring by reacting cyanuric chloride with morpholine under controlled conditions. Following this, pyrrolidine is introduced to the triazine ring via a nucleophilic substitution reaction. The final step involves sulfonamide formation through sulfonation reactions using appropriate reagents.
Industrial Production Methods: : On an industrial scale, the synthesis may employ continuous flow processes to ensure a higher yield and better control over reaction conditions
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidinyl and morpholino moieties.
Reduction: : The triazine ring structure is generally resistant to reduction; however, reduction can occur at the sulfonamide group under strong reducing conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Reagents such as sodium hydride (NaH) for nucleophilic substitution, and sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products:
Wissenschaftliche Forschungsanwendungen
This compound finds use in:
Chemistry: : As a reagent in organic synthesis and catalysis.
Medicine: : Investigated for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: : Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The compound's effects are largely dictated by its ability to interact with specific molecular targets. Its triazine core allows for strong binding with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group is known for its bioactivity, often contributing to the compound’s antimicrobial properties by mimicking the structure of essential biomolecules and disrupting biological processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazine derivatives, N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide stands out due to its unique combination of functional groups, enhancing its reactivity and potential application range. Similar compounds include:
2,4-Diamino-6-chloropyrimidine: : Another triazine derivative with simpler structure but less versatile reactivity.
Cyanuric acid: : Basic triazine compound used extensively in chemistry.
Sulfanilamide: : Classic sulfonamide known for its medicinal properties, but lacking the triazine ring structure.
This deep dive should give you a comprehensive overview of this fascinating compound and its myriad of applications. What piqued your interest about it?
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7O3S/c24-27(25,23-7-3-4-8-23)17-13-14-18-15(21-5-1-2-6-21)20-16(19-14)22-9-11-26-12-10-22/h17H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBKXSSPTKPHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNS(=O)(=O)N3CCCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2574695.png)

![2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2574697.png)
![6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2574698.png)
![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2574701.png)
![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide](/img/structure/B2574702.png)


![2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2574707.png)
![3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2574708.png)




